Bis(tri-o-tolylphosphine)palladium(II) Dichloride
Overview
Description
Bis(tri-o-tolylphosphine)palladium(II) Dichloride is a coordination complex with the molecular formula C42H42Cl2P2Pd. It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings . This compound is known for its high stability and efficiency in catalyzing carbon-carbon and carbon-nitrogen bond formations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(tri-o-tolylphosphine)palladium(II) Dichloride can be synthesized by reacting palladium(II) chloride with tri-o-tolylphosphine in an inert atmosphere. The reaction typically involves dissolving palladium(II) chloride in a suitable solvent like dichloromethane, followed by the addition of tri-o-tolylphosphine . The mixture is then stirred at room temperature until the reaction is complete, yielding the desired product as a light yellow to orange powder .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Bis(tri-o-tolylphosphine)palladium(II) Dichloride primarily undergoes catalytic reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Stille, and Sonogashira couplings.
Oxidative Additions: Where the palladium center inserts into a carbon-halogen bond.
Reductive Eliminations: Leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are often biaryl compounds, conjugated polymers, and other complex organic molecules .
Scientific Research Applications
Bis(tri-o-tolylphosphine)palladium(II) Dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(tri-o-tolylphosphine)palladium(II) Dichloride involves the coordination of the palladium center with the phosphine ligands, which stabilizes the complex and enhances its catalytic activity . The palladium center undergoes oxidative addition with the substrate, followed by transmetalation and reductive elimination steps, leading to the formation of the desired product . The molecular targets and pathways involved are primarily related to the activation and formation of carbon-carbon and carbon-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Bis(triphenylphosphine)palladium(II) Dichloride: Another widely used palladium catalyst with similar applications but different ligand structures.
Dichlorobis(tri-o-tolylphosphine)palladium(II): A closely related compound with slight variations in ligand arrangement.
Uniqueness
Bis(tri-o-tolylphosphine)palladium(II) Dichloride is unique due to its high stability and efficiency in catalyzing a wide range of organic reactions. Its tri-o-tolylphosphine ligands provide steric hindrance, which enhances the selectivity and reactivity of the catalyst .
Properties
IUPAC Name |
palladium(2+);tris(2-methylphenyl)phosphane;dichloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPIDNRISCWQY-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Cl-].[Cl-].[Pd+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42Cl2P2Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432137 | |
Record name | Bis(tri-o-tolylphosphine)palladium(II) Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40691-33-6 | |
Record name | Bis(tri-o-tolylphosphine)palladium(II) Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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